1,3,5-Trisilacyclohexane
Description
Significance of Organosilicon Cyclic Frameworks in Advanced Chemical Systems
Organosilicon compounds, which feature carbon-silicon bonds, are valued for properties like thermal stability, chemical inertness, and flexibility, making them crucial in the design of advanced materials. iust.ac.ir Cyclic organosilicon compounds, in particular, are promising for applications in biologically active substances and optoelectronic materials. oup.com The unique structural characteristics of these frameworks, such as the flexible siloxane bonds, allow for significant fluctuations in their geometry. rsc.org This adaptability is a key feature that distinguishes them from carbon-based materials. rsc.org
The incorporation of silicon atoms into a cyclic structure, as seen in 1,3,5-trisilacyclohexane, imparts distinct chemical properties. cymitquimica.com These cyclic siloxanes are utilized as intermediates in the production of polydimethylsiloxane (B3030410) (PDMS) polymers, which are fundamental components of a wide array of silicone fluids and elastomers. industrialchemicals.gov.au The versatile nature of silicon facilitates the creation of a diverse range of organosilicon compounds, including silanes, siloxanes, and silsesquioxanes, which are integral to various applications in materials science, pharmaceuticals, and electronics. iust.ac.ir For instance, in materials science, they are used for water-resistant coatings and adhesives. iust.ac.ir
Historical Context and Evolution of this compound Studies
The study of this compound (TSCH) and its derivatives has been a subject of extensive research, particularly concerning their conformational behavior. skemman.is Early studies focused on understanding the fundamental structure of these molecules, revealing that the parent this compound adopts a chair conformation in both solid and gaseous phases.
Over the past two decades, significant research efforts have been dedicated to investigating the conformational properties of monosubstituted 1,3,5-trisilacyclohexanes. cyberleninka.ru Researchers like Arnason and his colleagues have conducted comprehensive studies on mono-, di-, and trisubstituted TSCH using quantum chemical calculations and gas electronic diffraction. skemman.is These investigations have been instrumental in elucidating the conformational preferences of various derivatives. For example, temperature-dependent Raman measurements indicated that methyl-substituted this compound shows a preference for the equatorial conformer. skemman.is
More recent research has expanded into the synthesis of novel substituted 1,3,5-trisilacyclohexanes with the goal of creating precursors for other complex silicon-based molecules, such as 1,3,5-trisilabenzene. skemman.is The synthesis and functionalization of these cyclic frameworks continue to be an active area of research. For instance, the synthesis of 1,3,5-triethynyl-1,3,5-triphenyl-1,3,5-trisilacyclohexane has been explored to create tridentate Lewis acids. rsc.orgrsc.org Furthermore, this compound has been utilized as a single-source precursor in thermal chemical vapor deposition to grow stoichiometric silicon carbide (SiC) thin films. mdpi.com
The conformational analysis of these compounds remains a key area of interest. Studies on 1-methoxy-1,3,5-trisilacyclohexane have shown that the six-membered ring maintains a "chair" configuration. rais.is However, attempts to directly observe the axial and equatorial conformers by freezing the ring inversion on the NMR timescale have been challenging due to the low energy barrier for this process. skemman.israis.is
Interactive Data Table: Properties of this compound Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| 1,1,3-Trimethyl-1,3,5-trisilacyclohexane (B90812) | 18339-88-3 | C6H18Si3 | 174.46 | Adopts a chair conformation. Methyl groups alter steric and electronic properties. |
| 1,3,5-Triethoxy-1,3,5-trimethyl-1,3,5-trisilacyclohexane | 1747-56-4 | C12H30O3Si3 | 306.63 | Ethoxy groups enhance solubility in organic solvents. cymitquimica.comgelest.com |
| 1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilacyclohexane | 17955-67-8 | C15H36O6Si3 | 396.7 | A newer silicone product, currently in the laboratory customization stage. dakenchem.com |
| 1,1,3,3,5,5-Hexamethyl-1,3,5-trisilacyclohexane | 1627-99-2 | C9H24Si3 | 216.54 | Used in various chemical synthesis and material science applications. echemi.com |
Structure
2D Structure
Properties
InChI |
InChI=1S/C3H6Si3/c1-4-2-6-3-5-1/h1-3H2 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCGGWLVGXEWAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1[Si]C[Si]C[Si]1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Si3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
291-27-0 | |
| Record name | 1,3,5-Trisilacyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1,3,5 Trisilacyclohexane and Its Derivatization
General Synthetic Strategies for the 1,3,5-Trisilacyclohexane Core
The construction of the fundamental this compound structure relies on carefully controlled reactions of specific silane (B1218182) precursors. These methods are designed to favor the formation of the six-membered ring over other cyclic or linear oligomeric products.
Silane Precursor Reactions and Controlled Cyclization
The synthesis of the this compound backbone is often achieved through the cyclization of functionalized silane monomers. A notable method involves a Grignard-type reaction with chloromethyl(trimethoxy)silane. d-nb.info In this process, the use of methoxy (B1213986) groups as protecting agents on the silicon atom preferentially directs the reaction toward the formation of the cyclic trimer, minimizing the production of disilacyclobutanes or larger, partially branched ring systems and oligomers. d-nb.info Following the cyclization, deprotection using agents like boron trichloride (B1173362) yields the fully chlorinated this compound, which serves as a versatile platform for further synthesis. d-nb.info
Another approach to forming the core structure involves the pyrolysis of simple organosilanes. For instance, the high-temperature pyrolysis of tetramethylsilane (B1202638) has been shown to produce a mixture of compounds from which various methylated this compound derivatives can be isolated. doi.org Additionally, related silacyclohexane (B14727737) derivatives can be synthesized by reacting silane precursors, such as those containing Me₃SiCl units, with cyclic amines in an inert solvent, using a base like triethylamine (B128534) to neutralize HCl byproducts.
Catalytic Approaches in this compound Ring Formation: Lewis Acids and Transition Metals
To enhance the efficiency and control of ring formation, catalytic systems are often employed. Both Lewis acids and transition-metal catalysts have been shown to accelerate the formation of the siloxane ring. Lewis acids are particularly prominent in the synthesis of poly-Lewis acid (PLA) structures built upon a this compound backbone. d-nb.infonih.gov These catalysts facilitate the cyclization and subsequent functionalization steps required to create complex, multi-site Lewis acidic molecules. d-nb.info
Transition metal-catalyzed cyclization reactions represent a powerful and broadly applicable strategy for constructing heterocyclic ring systems, including those containing silicon. mdpi.com These catalysts can activate and selectively functionalize organic substrates, enabling the efficient assembly of complex cyclic structures that are otherwise difficult to access. mdpi.com While specific examples for the direct transition-metal-catalyzed cyclization to form the parent this compound are less detailed in the provided literature, the principle is a cornerstone of modern synthetic chemistry for heterocycles. mdpi.com
Table 1: Selected Synthetic Strategies for the this compound Core
| Method | Precursor | Reagents/Conditions | Product |
| Grignard-type Cyclization | Chloromethyl(trimethoxy)silane | 1. Grignard-type reaction 2. Boron trichloride (deprotection) | Hexa-chlorinated this compound |
| Pyrolysis | Tetramethylsilane | High Temperature (~700°C) | Mixture including methylated 1,3,5-trisilacyclohexanes |
Targeted Synthesis of Substituted this compound Derivatives
Once the this compound core is formed, its functionalization allows for the creation of a vast array of derivatives with tailored properties. Hydrosilylation stands out as a primary and highly effective method for this purpose.
Hydrosilylation as a Primary Functionalization Route
Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a key reaction for derivatizing the this compound ring. d-nb.inforsc.org This atom-efficient process is widely used to introduce a variety of functional groups. rsc.org For example, 1,1,3,3,5,5-hexavinyl-1,3,5-trisilacyclohexane can be functionalized via hydrosilylation with reagents like chlorodimethylsilane (B94632). d-nb.info This reaction creates flexible, ethyl-bridged poly-Lewis acids. d-nb.info Similarly, the parent this compound can serve as a starting material for hydrosilylation with various methylchlorosilanes to produce substituted derivatives. This approach is also used to functionalize ethynyl-substituted trisilacyclohexanes with different chlorosilanes. d-nb.info
To achieve a high degree of control over the substitution pattern on the this compound ring, sequential hydrosilylation can be employed. This strategy involves the stepwise addition of different silanes to the unsaturated groups on the backbone. An example of this is the sequential reaction of this compound with various methylchlorosilanes, such as HSiClMe₂ or HSiCl₂Me. This controlled process allows for the synthesis of specifically substituted products. The principle of sequential hydrosilylation, often catalyzed by transition metals like iron, enables the construction of complex molecules with precise regio- and diastereoselectivity, as demonstrated in related benzosilacycle systems. nih.gov
The regioselectivity of the hydrosilylation reaction is critical for ensuring the desired product structure. Platinum-based catalysts, particularly Karstedt's catalyst, are highly effective for this purpose. d-nb.inforsc.orgmatthey.com Karstedt's catalyst is known to promote the regioselective anti-Markovnikov addition of the silane to the unsaturated bond. d-nb.info This is evident in the hydrosilylation of 1,1,3,3,5,5-hexavinyl-1,3,5-trisilacyclohexane, where the silicon atom adds to the terminal carbon of the vinyl group. d-nb.info
Furthermore, when ethynyl-substituted 1,3,5-trisilacyclohexanes are reacted with various chlorosilanes in the presence of Karstedt's catalyst, the reaction proceeds via a trans-addition, leading to the selective formation of all-trans-isomers of the resulting vinylsilanes. d-nb.info This high degree of stereocontrol is crucial for creating molecules with specific spatial arrangements. d-nb.info Karstedt's catalyst is active over a wide range of temperatures and is typically used in concentrations of around 10-100 ppm. matthey.com
Table 2: Hydrosilylation for Functionalization of this compound Derivatives
| Substrate | Hydrosilylating Agent | Catalyst | Key Feature |
| 1,1,3,3,5,5-Hexavinyl-1,3,5-trisilacyclohexane | Chlorodimethylsilane | Karstedt's Catalyst | Regioselective anti-Markovnikov addition |
| Ethynyl-substituted this compound | Chlorosilanes (e.g., HSiCl₃, HSiCl₂Me) | Karstedt's Catalyst | Selective formation of all-trans-isomers |
| This compound | Methylchlorosilanes (e.g., HSiClMe₂, HSiCl₂Me) | Karstedt's Catalyst | Sequential addition for controlled substitution |
Sequential Hydrosilylation for Controlled Substitution
Grignard Reagent Alkylation for Alkyl Group Introduction
The introduction of alkyl groups onto the this compound ring can be effectively achieved through the use of Grignard reagents. openstax.orgwikipedia.orgchemguide.co.uksigmaaldrich.com This method provides a powerful tool for the carbon-carbon bond formation at the silicon centers. A typical procedure involves the reaction of a halogenated this compound with an alkylmagnesium halide.
For instance, the synthesis of 1,1,3-trimethyl-1,3,5-trisilacyclohexane (B90812) can start from 1-bromo-1,3,5-trisilacyclohexane. The process involves the following key steps:
Bromination: this compound is treated with bromine in a suitable solvent like pentane (B18724) at low temperatures (e.g., -50°C) to yield the brominated intermediate.
Grignard Reaction: Methylmagnesium iodide (MeMgI) is then added to the brominated compound in a solvent such as diethyl ether. This nucleophilic substitution reaction is typically initiated at 0°C and then allowed to proceed at room temperature for several hours.
Workup: The reaction is quenched with water, and the desired alkylated product is extracted using a nonpolar solvent like n-hexane.
This alkylation method generally provides good yields, often in the range of 65-75%, with the purity of the product being confirmed by techniques like 29Si NMR spectroscopy.
Halogenation Reactions for Reactive Intermediates
Halogenation of the this compound ring is a critical step for creating reactive intermediates that can be further functionalized. The introduction of halogen atoms, typically chlorine or bromine, at the silicon positions makes the ring susceptible to nucleophilic attack, paving the way for the introduction of a wide variety of functional groups. rsc.orgskemman.isskemman.is
The synthesis of all-cis-1,3,5-trichloro-1,3,5-triphenyl-1,3,5-trisilacyclohexane provides a good example of this strategy. The process starts with the synthesis of all-cis-1,3,5-trimethoxy-1,3,5-triphenyl-1,3,5-trisilacyclohexane, which is then chlorinated. rsc.org Two common chlorinating agents for this transformation are boron trichloride (BCl3) and chlorine (Cl2). rsc.org The reaction with BCl3 can achieve a quantitative yield (100%), while chlorination with Cl2 also provides a high yield of 91%. rsc.org
These halogenated intermediates are crucial for subsequent reactions, such as the introduction of alkyl, ethynyl (B1212043), or other functional groups via Grignard or other organometallic reagents. rsc.org
Strategic Functionalization with Ethynyl and Vinyl Groups
The introduction of unsaturated functionalities like ethynyl and vinyl groups onto the this compound core is of significant interest for creating advanced materials and macromolecular structures. d-nb.infozendy.io These groups serve as versatile handles for further chemical modifications, such as hydrosilylation, hydroboration, and coupling reactions. rsc.orgd-nb.info
Ethynyl Group Functionalization:
The synthesis of ethynyl-substituted 1,3,5-trisilacyclohexanes can be achieved by reacting a chlorinated precursor with an ethynyl-containing Grignard reagent, such as ethynylmagnesium bromide. d-nb.info For example, all-cis-1,3,5-triethynyl-1,3,5-triphenyl-1,3,5-trisilacyclohexane has been synthesized from all-cis-1,3,5-trichloro-1,3,5-triphenyl-1,3,5-trisilacyclohexane with a yield of 70%. rsc.org The desired all-cis isomer can be purified by recrystallization. rsc.org These ethynyl-functionalized compounds are precursors for creating tridentate Lewis acids. rsc.orgzendy.io
Vinyl Group Functionalization:
Similarly, vinyl groups can be introduced onto the this compound ring. For instance, 1,1,3,3,5,5-hexavinyl-1,3,5-trisilacyclohexane has been synthesized and used as a precursor for flexible hexadentate poly-Lewis acids through hydrosilylation reactions. d-nb.info The hydrosilylation of these vinyl groups with various chlorosilanes, such as chlorodimethylsilane, in the presence of a catalyst like Karstedt's catalyst, leads to the formation of terminally silylated products. d-nb.info
Synthesis of Monosubstituted 1,3,5-Trisilacyclohexanes
The synthesis of monosubstituted 1,3,5-trisilacyclohexanes, such as 1-methyl, 1-methoxy, and 1-dimethylamino derivatives, has been a subject of interest for studying their conformational behavior. skemman.ischemrxiv.orgrais.iscyberleninka.ru
A common synthetic route involves the reaction of a monohalogenated this compound with a suitable nucleophile. For the synthesis of 1-methyl-1,3,5-trisilacyclohexane, a different approach has been reported starting from this compound. chemrxiv.org A solution of bromine in pentane is added to a solution of this compound at low temperature to form 1-bromo-1,3,5-trisilacyclohexane. chemrxiv.org This intermediate is then reacted with a methylating agent.
The synthesis of 1-methoxy-1,3,5-trisilacyclohexane and 1-dimethylamino-1,3,5-trisilacyclohexane has also been reported, and their conformational properties have been investigated using techniques like gas-phase electron diffraction and quantum chemical calculations. rais.iscyberleninka.ru These studies have shown that the substituents can exist in axial and equatorial positions, and in some cases, different rotational isomers (gauche and trans) are observed. rais.iscyberleninka.ru
| Compound | Precursor | Reagent | Yield | Reference |
| 1,1,3-Trimethyl-1,3,5-trisilacyclohexane | 1-Bromo-1,3,5-trisilacyclohexane | Methylmagnesium iodide | 65-75% | |
| all-cis-1,3,5-Trichloro-1,3,5-triphenyl-1,3,5-trisilacyclohexane | all-cis-1,3,5-Trimethoxy-1,3,5-triphenyl-1,3,5-trisilacyclohexane | BCl3 or Cl2 | 100% (BCl3), 91% (Cl2) | rsc.org |
| all-cis-1,3,5-Triethynyl-1,3,5-triphenyl-1,3,5-trisilacyclohexane | all-cis-1,3,5-Trichloro-1,3,5-triphenyl-1,3,5-trisilacyclohexane | Ethynylmagnesium bromide | 70% | rsc.org |
Advanced Synthetic Approaches to Macromolecular Structures Incorporating this compound Cores
The unique cyclic structure of this compound makes it an attractive core unit for the construction of complex macromolecular architectures, particularly dendrimers. rsc.orgacs.orgnih.govglobalauthorid.com
Dendrimer Core Unit Synthesis and Generational Growth
This compound serves as a multifunctional core from which dendritic branches can be grown. rsc.orgnih.gov Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. rsc.org The synthesis of dendrimers based on a this compound core typically involves a divergent growth strategy. scispace.com
This process starts with the functionalization of the this compound core with reactive groups. These groups then react with monomer units that possess further reactive sites, leading to the formation of the first-generation dendrimer. This process of reaction and activation of the periphery is repeated to build higher generations. scispace.com
A key reaction employed in the generational growth of these dendrimers is hydrosilylation. rsc.orgrsc.org For example, vinyl-functionalized this compound can be reacted with a silane containing reactive Si-H bonds in the presence of a platinum catalyst. The resulting product can then be further functionalized to introduce new reactive sites for the next generation of growth. This iterative sequence of reactions allows for the precise control over the size, shape, and functionality of the final dendrimer. rsc.org
Methodological Aspects of Synthesis: Optimization and Purity Assessment
The synthesis of this compound and its derivatives requires careful optimization of reaction conditions to maximize yields and ensure high purity. The cyclization of alkoxy(chloromethyl)silanes with magnesium is a well-established method for preparing the this compound ring. rsc.org A key advantage of this method is the ability to introduce substituents before the cyclization step. rsc.org The use of methoxy-substituted precursors, for example, has been shown to favor the formation of the six-membered this compound ring over the four-membered 1,3-disilacyclobutane. rsc.org
A significant challenge in the synthesis of substituted 1,3,5-trisilacyclohexanes is the potential for the formation of diastereomers, namely the all-cis and cis-trans isomers. rsc.org The desired all-cis isomer, where all substituents point in the same direction, is often the target for applications requiring directed functionalities. rsc.org Achieving a high diastereoselectivity for the all-cis isomer often requires careful selection of reaction conditions. If a mixture of diastereomers is formed, separation techniques such as recrystallization are employed to isolate the desired isomer. rsc.org
Purity assessment is crucial at each synthetic step. A combination of analytical techniques is typically used to characterize the products and confirm their purity. These include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Multi-nuclear NMR, including ¹H, ¹³C, and ²⁹Si NMR, is invaluable for determining the structure and purity of the synthesized compounds. rsc.orgd-nb.info
Mass Spectrometry: This technique is used to confirm the molecular weight of the products. rsc.org
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including the stereochemistry of the substituents on the this compound ring. rsc.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in the molecule. rsc.org
The synthesis of this compound itself can be scaled up to produce high volumes of material with exceptional purity, which is beneficial for its potential industrial applications. mdpi.com
Structural Elucidation and Conformational Analysis of 1,3,5 Trisilacyclohexane Systems
Spectroscopic Characterization Techniques for 1,3,5-Trisilacyclohexane Derivatives
A powerful arsenal (B13267) of spectroscopic methods is utilized to characterize the structural features and dynamic processes of this compound systems. These techniques provide detailed information at the atomic level, enabling a comprehensive understanding of these molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the analysis of this compound derivatives. skemman.is Its versatility allows for the detailed investigation of not only the static structure but also the dynamic conformational changes these molecules undergo. numberanalytics.com By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. ucl.ac.uk
Proton (¹H) NMR spectroscopy is instrumental in characterizing the hydrogen atoms within the this compound ring and its substituents. The chemical shifts of the ring protons are particularly sensitive to their environment and the nature of the substituents on the silicon atoms. researchgate.net For instance, in symmetrically substituted derivatives, the methylene (B1212753) protons of the trisilacyclohexane ring can produce a singlet, as observed at 0.04 ppm for a hexadentate, boryl-substituted derivative. d-nb.info
The conformational preference of substituents, such as alkyl groups, significantly influences the chemical shifts of the ring protons. Studies on alkyl-substituted 1,3,5-trisilacyclohexanes have shown that each type of substituent has a characteristic effect on these chemical shift values. researchgate.net For example, the methylene protons in 1,1,3,3,5,5-hexaethynyl-1,3,5-trisilacyclohexane appear as a singlet at 0.48 ppm. d-nb.info In contrast, the ¹H NMR spectrum of 1-bromo-1,3,5-trisilacyclohexane displays more complex multiplets for the CH₂ and SiH₂ groups, indicating a less symmetrical structure. chemrxiv.org
The following table summarizes representative ¹H NMR chemical shifts for various this compound derivatives:
| Compound | Functional Group | Chemical Shift (ppm) | Solvent | Reference |
| 1,1,3,3,5,5-Hexaethynyl-1,3,5-trisilacyclohexane | Si-CH₂-Si | 0.48 (s) | C₆D₆ | d-nb.info |
| 1,1,3,3,5,5-Hexaethynyl-1,3,5-trisilacyclohexane | C≡C-H | 2.05 (s) | C₆D₆ | d-nb.info |
| Hexadentate Boryl-Substituted PLA | Si-CH₂-Si | 0.04 (s) | C₆D₆ | d-nb.info |
| 1-Bromo-1,3,5-trisilacyclohexane | CH₂(ax/eq) | 0.52 (m), 0.57-0.64 (m) | chemrxiv.org | |
| 1-Bromo-1,3,5-trisilacyclohexane | SiH₂(ax/eq) | 3.98-4.06 (m), 4.19-4.26 (m) | chemrxiv.org | |
| 1-Bromo-1,3,5-trisilacyclohexane | SiH | 5.07 (m) | chemrxiv.org |
s = singlet, m = multiplet
Silicon-29 (²⁹Si) NMR spectroscopy provides direct insight into the electronic environment of the silicon atoms in the this compound ring. huji.ac.il The chemical shifts are sensitive to the nature of the substituents attached to the silicon atoms. researchgate.net For example, in 1,1,3,3,5,5-hexaethynyl-1,3,5-trisilacyclohexane, the silicon atoms resonate at -43.0 ppm. d-nb.info The substitution of different groups on the silicon atoms leads to significant changes in their chemical shifts. rsc.org A broad background signal from glass and quartz in the NMR tube and probe is often observed around -110 ppm. huji.ac.il
Here is a table of selected ²⁹Si NMR chemical shifts:
| Compound | Silicon Environment | Chemical Shift (ppm) | Solvent | Reference |
| 1,1,3,3,5,5-Hexaethynyl-1,3,5-trisilacyclohexane | Si-C≡ | -43.0 | C₆D₆ | d-nb.info |
| 1,1,3,3,5,5-Hexakis(trimethylsilyl)ethynyl-1,3,5-trisilacyclohexane | Si(CH₂)₂ | -46.5 | C₆D₆ | d-nb.info |
| 1,1,3,3,5,5-Hexakis(trimethylsilyl)ethynyl-1,3,5-trisilacyclohexane | Si(CH₃)₃ | 18.5 | C₆D₆ | d-nb.info |
Carbon-13 (¹³C) NMR spectroscopy is a powerful tool for elucidating the carbon skeleton of this compound derivatives. libretexts.orgwikipedia.org It provides information on all carbon atoms, including those in the ring and in the substituent groups. bhu.ac.in The chemical shifts in ¹³C NMR are spread over a wide range, which typically prevents signal overlap and allows for the clear distinction of each unique carbon atom. libretexts.org
In 1,1,3,3,5,5-hexaethynyl-1,3,5-trisilacyclohexane, the methylene carbons (Si-CH₂) resonate at 1.5 ppm, while the acetylenic carbons (Si-C≡ and ≡C-H) appear at 85.9 ppm and 96.3 ppm, respectively. d-nb.info The substitution at the silicon atoms can influence the chemical shifts of the bridging carbon atoms in the ring. rsc.org For instance, in a hexadentate, boryl-substituted derivative, the signal for the boryl-substituted carbon atom of the ethylene (B1197577) bridge is observed at 20.7 ppm. d-nb.info
The following table presents ¹³C NMR data for some this compound derivatives:
| Compound | Carbon Environment | Chemical Shift (ppm) | Solvent | Reference |
| 1,1,3,3,5,5-Hexaethynyl-1,3,5-trisilacyclohexane | Si-CH₂ | 1.5 | C₆D₆ | d-nb.info |
| 1,1,3,3,5,5-Hexaethynyl-1,3,5-trisilacyclohexane | Si-C≡ | 85.9 | C₆D₆ | d-nb.info |
| 1,1,3,3,5,5-Hexaethynyl-1,3,5-trisilacyclohexane | ≡C-H | 96.3 | C₆D₆ | d-nb.info |
| Hexadentate Boryl-Substituted PLA | Boryl-substituted C of ethylene bridge | 20.7 | C₆D₆ | d-nb.info |
Dynamic NMR (DNMR) is a specialized NMR technique used to study the rates and thermodynamics of conformational exchange processes. numberanalytics.comwilkes.edu In this compound systems, DNMR can be employed to investigate ring inversion and other dynamic behaviors. skemman.is However, attempts to directly observe the axial and equatorial conformers of monosubstituted 1,3,5-trisilacyclohexanes by freezing the inversion on the NMR timescale have been challenging due to the low energy barrier for this process and the flexibility of the ring. skemman.is
For some related systems, like 1-methyl-1-germacyclohexane, low-temperature ¹³C NMR experiments have successfully determined the axial/equatorial ratio and the free energy of activation for ring inversion. researchgate.net For 1-silyl-1-silacyclohexane, DNMR studies have been used in conjunction with other techniques to investigate the thermodynamic equilibrium between axial and equatorial conformers. acs.org The study of these dynamic processes provides crucial information about the potential energy surface of the molecule. ucl.ac.uk
For this compound derivatives containing other heteroatoms, multinuclear NMR spectroscopy is an invaluable tool. For example, in boryl-substituted derivatives, ¹¹B NMR spectroscopy is used to characterize the boron centers. A hexadentate poly-Lewis acid with 9-borabicyclo[3.3.1]nonane (9-BBN) groups exhibits a characteristic ¹¹B NMR resonance at 86 ppm. d-nb.inforesearchgate.net In contrast, a catecholatoboryl-substituted derivative shows a signal at 22 ppm, with the difference attributed to the donating oxygen atoms in the latter. d-nb.info The identity of a hexadentate catecholatoboryl-substituted poly-Lewis acid was confirmed using multinuclear NMR spectroscopy. d-nb.info
Dynamic NMR (DNMR) for Probing Conformational Exchange Processes
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for characterizing the structural features of this compound systems. These methods probe the vibrational modes of the molecule, which are sensitive to its symmetry and the nature of its chemical bonds.
For the parent this compound, IR and Raman spectra have been extensively studied. researchgate.net The molecule is confirmed to exist in a stable chair conformation with C₃ᵥ symmetry. researchgate.netresearchgate.net The vibrational modes are assigned based on theoretical calculations and experimental data, including infrared vapor contours and Raman depolarization measurements. researchgate.net Key vibrational bands include the Si-C and Si-H stretches. In 1,1,3,3,5,5-hexafluoro-1,3,5-trisilacyclohexane, the crystalline compound also adopts a chair conformation with C₃ᵥ symmetry, as revealed by its vibrational spectra. researchgate.net Despite quantum chemical calculations suggesting a negligible energy difference between chair, twist, and boat forms, only the chair conformer is detected experimentally at ambient temperature. researchgate.net
In substituted derivatives, such as 1,1,3-trimethyl-1,3,5-trisilacyclohexane (B90812), IR spectroscopy is used to identify characteristic stretches like Si–C and Si–O–Si (if applicable). For instance, Si-C stretches typically appear in the 600–800 cm⁻¹ region.
Temperature-dependent Raman spectroscopy is a particularly effective method for studying the conformational equilibria in substituted this compound systems. By monitoring the changes in the intensities of Raman bands corresponding to different conformers as a function of temperature, the thermodynamic parameters (enthalpy and entropy differences) between the conformers can be determined.
A study on 1-methyl-1,3,5-trisilacyclohexane utilized low-temperature Raman spectroscopy to investigate the equilibrium between its axial (ax) and equatorial (eq) conformers. rais.ischemrxiv.org The results indicated a slight preference for the equatorial conformer. skemman.is The molar fractions were determined to be an axial:equatorial ratio of 58(4):42(4). rais.ischemrxiv.org This experimental finding is crucial for understanding the subtle energetic balance that governs the conformational landscape of such molecules. Similar temperature-dependent Raman studies have been applied to other silicon-containing ring systems to determine the relative stabilities of conformers in different solvents. nih.govacs.org
Mass Spectrometry (MS) for Molecular Integrity and Fragmentation Pathways
Mass spectrometry is an essential analytical technique for confirming the molecular weight and elemental composition of this compound compounds, as well as for elucidating their fragmentation patterns under ionization. chemrxiv.orgresearcher.lifecyberleninka.ru
High-resolution mass spectrometry (HRMS) can precisely determine the mass-to-charge ratio (m/z) of the molecular ion, confirming the compound's molecular formula. For example, the molecular ion [C₆H₁₈Si₃]⁺ for a substituted trisilacyclohexane has been matched with its calculated mass. For 1,1,3,3,5,5-hexamethyl-1,3,5-trisilacyclohexane, the molecular weight is 216.5434, and its mass spectrum shows a prominent molecular ion peak. nist.govnist.gov
The fragmentation of this compound under electron ionization (EI) reveals characteristic pathways. The parent molecule produces a relatively stable molecular ion (M⁺·). aip.org A notable feature is the presence of ions corresponding to dehydrogenation, with the base peak often being the [M-H]⁺ ion, accompanied by significant [M-2H]⁺· and [M-3H]⁺ ions. aip.org This suggests that various hydrogen and skeletal rearrangements occur upon ionization. aip.org The fragmentation patterns of alkanes and other cyclic compounds often involve the loss of small neutral molecules or radicals. libretexts.org
Diffraction-Based Structural Determination of this compound Compounds
Diffraction methods are indispensable for the precise determination of the three-dimensional structure of molecules in both the solid state and the gas phase.
X-ray Crystallography for Solid-State Molecular Architectures
For the parent this compound, an improved synthesis and its crystal structure have been reported, confirming that it adopts a chair conformation in the solid state. dntb.gov.ua This technique has been crucial in characterizing various substituted this compound derivatives. skemman.is Crystal structures have been obtained for compounds such as cis-trans-[CH₂Si(Me)(Cl)]₃, all-cis-[CH₂Si(Me)(H)]₃, and various ethynyl-substituted derivatives. uni-bielefeld.dezendy.io These studies reveal how different substituents influence the conformation of the six-membered ring. For instance, in all-cis-[CH₂Si(Ph)(C₂H)]₃, the ethynyl (B1212043) groups are oriented axially, a contrast to the equatorial orientation in the methyl analogue. rsc.org This highlights the role of sterically demanding substituents like phenyl groups in dictating the preferred conformation. rsc.org
X-ray crystallography allows for the precise measurement of bond lengths and angles within the this compound ring system. researchgate.netskemman.is In the solid-state structure of the parent this compound, the Si-C bond lengths and all angles have been determined. dntb.gov.ua For a hexadentate poly-Lewis acid based on a this compound backbone, the C≡C triple bond lengths of the alkynyl spacers were found to be largely unaffected by substitution. d-nb.info
The spatial arrangement of substituents is also clearly defined. In all-cis-1,3,5-triethynyl-1,3,5-triphenyl-1,3,5-trisilacyclohexane, the phenyl groups force the ethynyl groups into an all-axial orientation. rsc.org This arrangement significantly reduces the distance between the terminal ethynyl carbon atoms compared to the all-equatorial conformation of the methyl analogue. rsc.org
Table 1: Selected Bond Parameters from X-ray Crystallography
| Compound | Bond/Angle | Value |
|---|---|---|
| all-cis-[CH₂Si(Ph)(C₂H)]₃ | C(23)···C(25) distance | 3.754(3) Å |
| C(25)···C(27) distance | 4.572(3) Å | |
| C(23)···C(27) distance | 4.096(3) Å |
Gas Electron Diffraction (GED) for Gas-Phase Conformational Analysis
Gas Electron Diffraction (GED) is a powerful technique for determining the molecular structure and conformational composition of substances in the gas phase. rais.isresearcher.lifedntb.gov.uarais.israis.is
The gas-phase structure of the parent this compound has been determined by GED. rais.is The study found that the molecule is somewhat flattened compared to cyclohexane (B81311), with a larger Si-C-Si bond angle of 113.0(4)° and a smaller C-Si-C bond angle of 110.7(14)°. rais.is The endocyclic dihedral angle was determined to be 53.7(4)°. rais.is
GED, often combined with quantum chemical calculations and mass spectrometry, is particularly useful for studying monosubstituted 1,3,5-trisilacyclohexanes. rais.ischemrxiv.orgrais.is For 1-methyl-1,3,5-trisilacyclohexane, GED data at 280(5) K revealed a conformational mixture with an axial to equatorial ratio of 54(10):46(10). rais.ischemrxiv.org In the case of 1-N,N-dimethylamino-1,3,5-trisilacyclohexane, GED analysis at 272(3) K identified a mixture of three conformers: g-Eq, tr-Eq, and tr-Ax, with molar fractions of 40(4)%, 31(8)%, and 29(9)%, respectively. rais.is A GED experiment on all-cis-[CH₂Si(Me)(C₂H)]₃ showed that the all-equatorial conformer is preferred in the gas phase, consistent with its solid-state structure. uni-bielefeld.dezendy.io
Table 2: Gas-Phase Structural Parameters of this compound from GED
| Parameter | Experimental Value | Calculated Value (B3LYP) |
|---|---|---|
| Si-C bond length | 1.872(1) Å | 1.893 Å |
| Si-C-Si bond angle | 113.0(4)° | 113.5° |
| C-Si-C bond angle | 110.7(14)° | 110.1° |
Table 3: Conformational Composition of Substituted 1,3,5-Trisilacyclohexanes from GED
| Compound | Conformer Ratio (Ax:Eq) | Temperature |
|---|---|---|
| 1-Methyl-1,3,5-trisilacyclohexane | 54(10) : 46(10) | 280(5) K |
In-Depth Conformational Analysis of this compound and its Analogues
The conformational landscape of this compound and its derivatives is a subject of detailed study, revealing key insights into the interplay of steric and electronic effects in saturated heterocyclic systems. Unlike their all-carbon analogue, cyclohexane, the introduction of silicon atoms alters bond lengths, bond angles, and torsional barriers, leading to unique conformational behaviors.
Characterization of Chair Conformations and Ring Inversion Barriers
The six-membered ring of this compound predominantly adopts a chair conformation to minimize angular and torsional strain. rais.iscyberleninka.ru This chair structure is the global minimum on the potential energy surface for the parent compound and its monosubstituted derivatives. chemrxiv.org The ring can undergo inversion, a process that interchanges the axial and equatorial positions, by passing through higher-energy transition states.
In the case of 1-methoxy-1,3,5-trisilacyclohexane, the six-membered cycle also maintains a "chair" configuration. rais.iscyberleninka.ru The intermediate minima between the main axial and equatorial conformers are identified as twist-boat structures. rais.iscyberleninka.ru The energy barrier for the process involving a gauche-twist-boat-equatorial conformer is estimated to be around 1.0 kcal/mol, highlighting the dynamic nature of the ring system. rais.iscyberleninka.ru
Assessment of Axial and Equatorial Conformer Preferences and Populations
The preference for a substituent to occupy an axial or equatorial position is a critical aspect of the conformational analysis of this compound derivatives. This preference is governed by a delicate balance of steric and stereoelectronic interactions.
For 1-methyl-1,3,5-trisilacyclohexane, both axial and equatorial conformers exist as local minima on the potential energy surface. chemrxiv.org Theoretical quantum chemical (QC) calculations suggest a slight preference for the equatorial conformer, although the exact ratio is sensitive to the computational method used, with some methods predicting nearly equal populations. chemrxiv.orgrais.is Experimental studies using gas-phase electron diffraction (GED) and temperature-dependent Raman spectroscopy have determined the conformer populations, showing a slight preference for the axial conformer at the experimental temperature. chemrxiv.orgrais.is
| Method | Temperature (K) | Axial:Equatorial Ratio (%) | Source |
|---|---|---|---|
| Quantum Chemical (QC) Calculations | N/A | (30–50):(70–50) | chemrxiv.orgrais.is |
| Gas-Phase Electron Diffraction (GED) | 280(5) | 54(10):46(10) | chemrxiv.orgrais.is |
| Temperature-Dependent Raman Spectroscopy | N/A | 58(4):42(4) | chemrxiv.orgrais.is |
The situation is more complex for 1-methoxy-1,3,5-trisilacyclohexane due to the additional rotational freedom of the methoxy (B1213986) group. This results in the potential for at least four different conformers: gauche-axial (g-Ax), trans-axial (tr-Ax), gauche-equatorial (g-Eq), and trans-equatorial (tr-Eq). rais.is Quantum chemical calculations indicate that the gauche conformers are more stable than the trans conformers. rais.iscyberleninka.ru Gas-phase electron diffraction data at 287 K revealed a mixture of three conformers, with the gauche-axial form being the most abundant. rais.iscyberleninka.ru
| Conformer | Molar Fraction (%) | Source |
|---|---|---|
| gauche-Axial (g-Ax) | 54(13) | rais.iscyberleninka.ru |
| gauche-Equatorial (g-Eq) | 35(15) | rais.iscyberleninka.ru |
| trans-Equatorial (tr-Eq) | 11(15) | rais.iscyberleninka.ru |
Stereoelectronic and Steric Effects of Substituents on Conformational Dynamics
The conformational equilibrium in substituted 1,3,5-trisilacyclohexanes is dictated by the electronic properties and steric bulk of the substituents.
Steric Effects: In all-cis-substituted 1,3,5-trisilacyclohexanes bearing both phenyl and alkyne groups, the substituents with lower steric demand preferentially occupy the axial positions. d-nb.info For instance, the less bulky alkyne units assume the axial orientation, while the larger phenyl groups occupy the equatorial sites. d-nb.info This arrangement minimizes unfavorable 1,3-diaxial interactions, a guiding principle in conformational analysis. acs.org In the crystal structure of a hexasubstituted this compound, the molecule adopts a chair conformation with clearly distinguishable axial and equatorial substituents. d-nb.info
Stereoelectronic Effects: The conformational preferences in these systems are not solely governed by sterics. For 1-methoxy-1,3,5-trisilacyclohexane, the preference for gauche conformers over trans conformers points to the influence of stereoelectronic effects, such as hyperconjugation between the oxygen lone pairs and the anti-periplanar Si-C or Si-H bonds of the ring. rais.iscyberleninka.ru Quantum chemical calculations show that gauche conformers with an "external" orientation of the MeO group are more stable than the trans-forms with an "internal" orientation. rais.is
For the 1-methyl derivative, the competition between axial and equatorial conformers is very close, suggesting that the steric demand of the methyl group is not overwhelmingly dominant in this system. chemrxiv.orgrais.is The slight preference for the axial conformer observed in gas-phase experiments contrasts with the behavior in cyclohexane, where an equatorial methyl group is strongly favored. rais.is This highlights how the substitution of carbon with silicon significantly alters the intramolecular forces that determine conformational preferences.
Reactivity Profiles and Mechanistic Investigations of 1,3,5 Trisilacyclohexane
Fundamental Chemical Transformations of 1,3,5-Trisilacyclohexane
The this compound core, a six-membered ring composed of alternating silicon and carbon atoms, exhibits a rich and versatile chemistry. Its reactivity is primarily centered around the silicon-hydrogen (Si-H) and silicon-carbon (Si-C) bonds, as well as the potential for substitution at the silicon atoms. This section delves into the fundamental chemical transformations that derivatives of this compound undergo, highlighting their utility in synthesis and materials science.
Hydrosilylation, the addition of a silicon-hydrogen bond across a multiple bond, is a cornerstone of organosilicon chemistry. Derivatives of this compound serve as valuable platforms for these reactions. For instance, hexavinyltrisilacyclohexane can be functionalized via hydrosilylation to prepare flexible hexadentate poly-Lewis acids. researchgate.net This process involves the reaction with reagents like 9-borabicyclo[3.3.1]nonane (9-BBN), trichlorosilane (B8805176) (SiCl₃), dichloromethylsilane (B8780727) (SiCl₂Me), or chlorodimethylsilane (B94632) (SiClMe₂). researchgate.net
A notable example is the reaction of this compound derivatives bearing two alkynyl groups on each silicon atom with various chlorosilanes in the presence of a Karstedt catalyst system. d-nb.info This reaction proceeds stereoselectively, yielding the all-trans isomers as confirmed by the large coupling constant (22 Hz) of the vinylic protons in the ¹H NMR spectra. d-nb.info The choice of catalyst and reaction conditions is crucial for controlling the selectivity of the hydrosilylation process. For example, the use of a platinum-based Karstedt's catalyst facilitates the trans-addition to triple bonds.
The reactivity in hydrosilylation can be influenced by the substituents on the this compound ring. Steric hindrance, for example, can dictate the regioselectivity of the addition, with β-regioselectivity often being favored in the context of dendrimer synthesis to ensure the accessibility of surface groups for further reactions. rsc.org
Table 1: Hydrosilylation of this compound Derivatives
| This compound Derivative | Reagent | Catalyst | Product | Key Findings |
| Hexavinyltrisilacyclohexane | 9-BBN, SiCl₃, SiCl₂Me, or SiClMe₂ | - | Flexible hexadentate poly-Lewis acids | Demonstrates the utility of hydrosilylation for creating complex, functional molecules. researchgate.net |
| Hexaalkynyl-1,3,5-trisilacyclohexane | Chlorosilanes (e.g., HSiClMe₂, HSiCl₂Me) | Karstedt's catalyst | All-trans-silylated vinyl derivatives | The reaction is highly stereoselective, yielding all-trans products. d-nb.info |
| iBu₇T₈-Vi (model reagent) | Dichloromethylsilane (Cl₂MeSiH) | - | G1-1iBu-2H (dendrimer generation) | Optimization of hydrosilylation is key for controlled dendrimer synthesis. rsc.org |
Silylation, the introduction of a silyl (B83357) group into a molecule, is a widely used method for protecting hydroxyl and amino groups in organic synthesis. This compound derivatives, such as 1,1,3-trimethyl-1,3,5-trisilacyclohexane (B90812) (TMSCH), have been shown to be effective silylating agents for alcohols and amines. The reaction involves the formation of silyl ethers from alcohols, which can then be further functionalized.
The general principle of silylation involves the nucleophilic attack of the alcohol or amine on the silicon atom of the silylating agent. The reactivity of this process is influenced by several factors, including the nature of the leaving group on the silicon atom and the steric hindrance around both the reactive center of the silylating agent and the substrate. For silylation of alcohols, the reactivity order is generally primary > secondary > tertiary. sigmaaldrich.com The presence of a base, such as pyridine (B92270) or triethylamine (B128534), is often required to neutralize the acidic byproduct of the reaction. gelest.com
While specific examples detailing the use of this compound itself as a direct silylating agent for alcohols and amines are not extensively documented in the provided context, the reactivity of related silanes provides a strong indication of its potential in this area. The Si-H bonds in this compound can, in principle, react with alcohols and amines under catalytic conditions to form silyl ethers and silylamines, respectively, with the release of hydrogen gas.
The silicon-hydrogen bonds in this compound are susceptible to hydrolysis and alcoholysis, reactions that are thermodynamically favorable but often kinetically slow without a catalyst. csic.es These reactions are significant for applications such as hydrogen storage, where the controlled release of hydrogen gas is desired. csic.esresearchgate.net
This compound is a liquid at room temperature and contains three SiH₂ units, making it a candidate for chemical hydrogen storage. csic.es The catalytic hydrolysis or alcoholysis of its Si-H bonds produces molecular hydrogen and the corresponding silanols or silyl ethers. csic.es Iridium(III) bis-N-heterocyclic carbene complexes have been shown to be efficient catalysts for these transformations. csic.es
The reaction of silicon with alcohols can also be carried out at elevated temperatures and pressures in an autoclave. For instance, the reaction of activated silicon with primary alcohols at 240–270 °C yields tetraalkoxysilanes with high selectivity. researchgate.net Secondary alcohols, under similar conditions, can produce a mixture of products, including trialkoxysilanes. researchgate.net
The silicon atoms in the this compound ring can undergo halogenation, providing a route to functionalized derivatives. A common method involves the reaction of this compound with a halogen, such as bromine, in an inert solvent like pentane (B18724) at low temperatures. For example, 1-bromo-1,3,5-trisilacyclohexane can be synthesized by the dropwise addition of a bromine solution to a solution of this compound at -50 °C. chemrxiv.org
These halogenated derivatives are valuable intermediates for further substitution reactions. For instance, the bromine atom in 1-bromo-1,3,5-trisilacyclohexane can be displaced by a methyl group through a Grignard reaction with methylmagnesium iodide (MeMgI). This nucleophilic substitution at the silicon center allows for the introduction of alkyl groups onto the this compound framework.
Table 2: Halogenation and Substitution of this compound
| Starting Material | Reagent | Conditions | Product | Reaction Type |
| This compound | Bromine (Br₂) | Pentane, -50 °C | 1-Bromo-1,3,5-trisilacyclohexane | Halogenation |
| 1-Bromo-1,3,5-trisilacyclohexane | Methylmagnesium iodide (MeMgI) | Diethyl ether, 0 °C to RT | 1-Methyl-1,3,5-trisilacyclohexane | Grignard Reaction (Alkylation) |
Catalysis in this compound Chemistry
Role of Transition Metal Catalysts in Selective Transformations
Transition metal catalysts are pivotal in a wide array of organic transformations due to their ability to facilitate reactions with high efficiency and selectivity. catalysis.blogstudysmarter.co.uknih.gov In the chemistry of silicon-containing compounds, including those related to this compound, transition metals can play a significant role. For example, transition-metal-catalyzed [2+2+2] cycloaddition reactions are a powerful method for constructing six-membered rings. colab.ws While the uncatalyzed trimerization of monosilaethylenes to form this compound has been studied theoretically, transition metal catalysis could offer alternative, more efficient synthetic routes. researchgate.netcolab.ws
Transition metals can activate substrates through various mechanisms, including oxidative addition, reductive elimination, and insertion reactions. ethz.ch These elementary steps are fundamental to many catalytic cycles. mdpi.com For instance, the formation of strong transition metal-silylene bonds is a known phenomenon in the gas-phase reactions of transition-metal ions with methylsilanes. acs.org This interaction could be harnessed in catalytic processes involving silylene intermediates derived from this compound.
The choice of the transition metal and its ligand sphere is crucial for tuning the chemo- and regioselectivity of a given transformation. mdpi.com
Lewis Acid Catalysis and its Influence on Reactivity
The this compound framework has been successfully employed as a backbone for the synthesis of poly-Lewis acids (PLAs). d-nb.inforesearchgate.net These are molecules containing multiple Lewis acidic centers, which can be used for the complexation of Lewis bases and in catalysis. d-nb.inforesearchgate.net
By functionalizing the silicon atoms of the this compound ring with Lewis acidic groups, such as boranes or organogallium moieties, researchers have created tridentate and hexadentate Lewis acids. nih.govzendy.iod-nb.inforesearchgate.netrsc.org For example, the hydroboration of ethynyl-substituted 1,3,5-trisilacyclohexanes with HB(C6F5)2 yields potent Lewis acids. nih.govrsc.org Similarly, metalation with gallium or indium organyls produces Lewis acidic compounds. nih.govzendy.io
The Lewis acidic sites on the this compound scaffold can influence the reactivity of the molecule and can be used to catalyze various reactions. The rigid or flexible nature of the backbone, depending on the substituents, determines the spatial arrangement of the Lewis acidic centers, which is critical for their cooperative action in host-guest chemistry and catalysis. d-nb.inforesearchgate.net For instance, a gallium-based Lewis acid derived from this compound has been shown to react with a tridentate Lewis base in a host-guest complexation study. nih.gov
Rational Derivatization and Functionalization Strategies for 1,3,5 Trisilacyclohexane
Controlled Introduction of Diverse Organic and Organometallic Moieties
The ability to precisely introduce a wide range of organic and organometallic functionalities onto the 1,3,5-trisilacyclohexane backbone is fundamental to tuning its chemical and physical properties. These substitutions can influence the molecule's solubility, reactivity, and electronic characteristics, as well as its supramolecular assembly behavior.
Alkyl, Aryl, and Halogen Substitutions for Tailored Properties
The substitution of the silicon atoms in the this compound ring with alkyl, aryl, and halogen groups is a primary strategy for modifying its fundamental properties. Studies have shown that the conformational preference of the ring is typically a chair form, with equatorial positions being more favorable for substituents than axial ones. skemman.is For instance, the introduction of methyl groups has been investigated to understand the conformational equilibrium, with the equatorial conformer being slightly more preferred. skemman.ischemrxiv.org
Aryl substitutions, such as the introduction of phenyl groups, have a significant impact on the orientation of other functional groups on the ring. rsc.orgrsc.org For example, the substitution of methyl with phenyl groups can alter the preferred orientation of ethynyl (B1212043) groups from equatorial to axial. rsc.org This change dramatically reduces the distance between the terminal ends of the ethynyl groups, a crucial factor in the design of tridentate Lewis acids. rsc.org
Halogenation of the this compound ring provides a gateway to further functionalization. For instance, the synthesis of cis-trans-[CH₂Si(Me)(Cl)]₃ has been reported, which can serve as a precursor for introducing other functionalities. nih.govzendy.io The reaction of this compound with bromine has also been used to create a bromo-substituted intermediate for further synthetic modifications. chemrxiv.org
| Substituent | Observed Effect | Reference |
| Methyl | Prefers equatorial position, influences conformational equilibrium. | skemman.ischemrxiv.org |
| Phenyl | Can induce an axial orientation of other functional groups. | rsc.orgrsc.org |
| Chlorine | Serves as a versatile precursor for further functionalization. | nih.govzendy.io |
| Bromine | Enables subsequent synthetic transformations. | chemrxiv.org |
Integration of Lewis Acidic Functions via Ethynyl Spacers
A key strategy for creating functional this compound derivatives involves the introduction of Lewis acidic centers. Ethynyl groups have proven to be excellent spacers for attaching these acidic functions to the core ring structure. The synthesis of 1,3,5-triethynyl-1,3,5-trisilacyclohexane derivatives, such as [CH₂Si(Me)(C₂H)]₃ and [CH₂Si(Ph)(C₂H)]₃, provides a platform for subsequent functionalization. rsc.orgnih.govzendy.ionih.gov
These ethynyl-functionalized backbones can be readily converted into potent Lewis acids through several methods:
Hydroboration: Reaction with boranes like HB(C₆F₅)₂ yields ethenylborane derivatives, such as {CH₂Si(Me)[C₂H₂B(C₆F₅)₂]}₃ and {CH₂Si(Ph)[C₂H₂B(C₆F₅)₂]}₃. rsc.orgnih.govzendy.ionih.gov
Metalation: Treatment with gallium or indium organyls affords compounds like {CH₂Si(Me)[C₂M(R)₂]}₃ (where M = Ga, In and R = Me, Et). nih.govzendy.io
The choice of substituent on the silicon atom (e.g., methyl vs. phenyl) influences the spatial arrangement of the Lewis acidic moieties, thereby tuning the binding properties of the resulting molecule. rsc.org For instance, the phenyl-substituted derivative forces the ethynyl groups into an axial orientation, bringing the Lewis acidic centers closer together. rsc.org
Vinyl Functionalization for Macromolecular Building Blocks
The introduction of vinyl groups onto the this compound scaffold transforms it into a valuable building block for macromolecular synthesis. Hexavinyltrisilacyclohexane can be prepared and subsequently functionalized through reactions like hydroboration or hydrosilylation. d-nb.inforesearchgate.net This approach allows for the creation of flexible hexadentate poly-Lewis acids. d-nb.inforesearchgate.net For example, hydroboration with 9-borabicyclo[3.3.1]nonane (9-BBN) or hydrosilylation with various chlorosilanes (SiCl₃, SiCl₂Me, SiClMe₂) can introduce six Lewis acidic groups. d-nb.inforesearchgate.net The Lewis acidity of these silyl (B83357) groups can be further enhanced by converting them to silyl triflates. d-nb.inforesearchgate.net
Design and Synthesis of Polyfunctional this compound Derivatives
Building upon the fundamental derivatization strategies, researchers have designed and synthesized highly complex, polyfunctional this compound derivatives. These molecules often feature multiple Lewis acidic centers arranged in specific spatial orientations, leading to unique host-guest chemistry.
Development of Hexadentate Poly-Lewis Acids Based on this compound Backbones
A significant achievement in this area is the development of hexadentate poly-Lewis acids (PLAs). These molecules possess six Lewis acidic sites attached to the this compound core. One approach involves the synthesis of a rigid hexadentate PLA with six catecholatoboryl substituents. d-nb.inforesearchgate.net This is achieved through a tin-boron exchange reaction on a hexaynyl-substituted trisilacyclohexane. d-nb.inforesearchgate.net
Flexible hexadentate PLAs have also been prepared by the hydroboration or hydrosilylation of hexavinyltrisilacyclohexane. d-nb.inforesearchgate.net These flexible systems have demonstrated their suitability for complexing neutral Lewis basic guest molecules, forming 1:6 host-guest adducts. d-nb.inforesearchgate.net The conversion of silyl chloride groups to highly acidic silyl triflate groups further enhances the Lewis acidity of these molecules. d-nb.inforesearchgate.net
| Backbone Type | Functionalization Method | Resulting Lewis Acidic Group | Reference |
| Rigid (Hexaynyl) | Tin-Boron Exchange | Catecholatoboryl | d-nb.inforesearchgate.net |
| Flexible (Hexavinyl) | Hydroboration | 9-BBN | d-nb.inforesearchgate.net |
| Flexible (Hexavinyl) | Hydrosilylation | SiCl₃, SiCl₂Me, SiClMe₂ | d-nb.inforesearchgate.net |
| Flexible (Hexavinyl) | Hydrosilylation & Triflate Exchange | TfOSiMe₂-C₂H₄- | d-nb.inforesearchgate.net |
Fabrication of Tridentate Lewis Acids with Spatially Directed Functions
The this compound skeleton is an ideal platform for constructing tridentate Lewis acids, where three Lewis acidic functions are directed in a specific spatial orientation. By synthesizing derivatives with three ethynyl groups, such as [CH₂Si(Me)(C₂H)]₃ and [CH₂Si(Ph)(C₂H)]₃, it is possible to introduce Lewis acidic moieties that are all oriented on one side of the ring. rsc.orgrsc.orgnih.govzendy.ionih.gov
The synthesis of these tridentate Lewis acids often involves controlling the stereochemistry of the trisilacyclohexane backbone to obtain the all-cis isomer, which directs the substituents in a concordant fashion. nih.govzendy.io The choice of alkoxy groups (e.g., MeO, EtO, iPrO) on the silicon during the synthesis of the backbone can influence the abundance of the desired all-cis isomer. nih.govzendy.io
These spatially directed tridentate Lewis acids have been shown to engage in host-guest chemistry. For example, a gallium-based tridentate Lewis acid was successfully reacted with a tridentate Lewis base, 1,3,5-trimethyl-1,3,5-triazacyclohexane, demonstrating the potential for these molecules in supramolecular chemistry. nih.govzendy.io The resulting host-guest complexes were identified using advanced NMR techniques. nih.govzendy.io
Impact of Substituents on Electronic Properties and Tunable Reactivity
Conformational and Electronic Influence of Substituents
The substitution pattern on the this compound ring significantly influences its conformational equilibrium and electronic properties. The parent ring typically adopts a chair conformation. The introduction of substituents can alter the stability of different conformers (e.g., axial vs. equatorial) and affect the energy barrier for ring inversion.
Research on monosubstituted 1,3,5-trisilacyclohexanes has provided detailed insights into these effects. For instance, in 1-methyl-1,3,5-trisilacyclohexane, the equatorial conformer is generally predicted by quantum chemical calculations to be slightly more stable than the axial conformer. chemrxiv.org However, experimental data from gas electron diffraction (GED) and temperature-dependent Raman spectroscopy indicate a more complex equilibrium, with some studies showing a nearly equal or even slightly favored axial population at certain temperatures. chemrxiv.orgskemman.is For example, one study reported an axial-to-equatorial molar fraction ratio of 54:46 at 280 K. chemrxiv.org This delicate balance highlights the subtle interplay of forces in the trisilacyclohexane system compared to its carbocyclic analog, cyclohexane (B81311), where a methyl group strongly prefers the equatorial position.
The conformational free energies (A-values) are often small, indicating a low barrier for inversion and significant molecular flexibility. skemman.is For other substituents, such as methoxy (B1213986) (-OMe) and dimethylamino (-NMe2), the situation is further complicated by the additional rotational orientations of the substituent itself (e.g., gauche and trans), leading to multiple stable conformers with small energy differences. chemrxiv.orgcyberleninka.ru
Table 1: Conformational Properties of Monosubstituted 1,3,5-Trisilacyclohexanes
| Substituent (X) | Method | Conformational Ratio (axial:equatorial) | ΔG (kcal/mol) | Reference |
| -CH₃ | GED (280 K) | 54:46 | - | chemrxiv.org |
| -CH₃ | Raman | 58:42 | - | chemrxiv.org |
| -CH₃ | QC (various) | 30:70 to 50:50 | small | chemrxiv.org |
| -OCH₃ | GED (287 K) | g-Ax:g-Eq:tr-Eq = 54:35:11 | - | cyberleninka.ru |
| -N(CH₃)₂ | QC | Equatorial preferred | - | researchgate.net |
Note: QC denotes Quantum Chemical calculations; GED is Gas Electron Diffraction. For -OCH₃, conformers are further defined by gauche (g) or trans (tr) orientation.
Tunable Reactivity for Lewis Acid Synthesis
A significant strategy for functionalization involves introducing substituents that can act as, or be converted into, Lewis acidic sites. This transforms the this compound scaffold into a tridentate or hexadentate poly-Lewis acid, capable of host-guest chemistry. zendy.ioresearchgate.net This tunable reactivity is achieved by first installing functional handles, such as ethynyl (-C≡CH) or allyl groups, onto the silicon atoms of the ring. zendy.ioresearchgate.net
These handles can then be derivatized through reactions like hydroboration, hydrosilylation, or metalation. researchgate.netrsc.orgnih.gov For example, the ethynyl groups on an all-cis-[CH₂Si(Ph)(C₂H)]₃ backbone have been functionalized by:
Hydroboration with HB(C₆F₅)₂ to yield a tridentate ethenylborane Lewis acid. rsc.orgnih.gov
Metalation with gallium (Ga) or indium (In) organyls to create Lewis acids with -C≡CGaR₂ or -C≡CInR₂ moieties. zendy.io
Similarly, hydrosilylation of allyl-functionalized trisilacyclohexanes with various chlorosilanes (e.g., SiCl₃, SiMeCl₂) produces potent silicon-based Lewis acids. researchgate.net The strength of the Lewis acidity can be precisely tuned by the choice of substituent on the silicon atom of the functional group. The Gutmann-Beckett method has been used to quantify and classify the Lewis acidity of these introduced functions. researchgate.net The axial alignment of these electron-deficient groups can create unique, chalice-like cavities for selective binding of Lewis bases. researchgate.net
Table 2: Functional Groups for Tuning Lewis Acidity of this compound Derivatives
| Precursor Group | Reagent | Resulting Lewis Acidic Group | Application | Reference |
| -C≡CH | HB(C₆F₅)₂ | -CH=CHB(C₆F₅)₂ | Tridentate borane (B79455) Lewis acid | rsc.orgnih.gov |
| -C≡CH | Ga(Et)₂ | -C≡CGa(Et)₂ | Tridentate gallium Lewis acid | zendy.io |
| -CH₂CH=CH₂ | HSiCl₃ | -(CH₂)₃SiCl₃ | Tridentate silicon Lewis acid | researchgate.net |
| -CH₂CH=CH₂ | HSiMeCl₂ | -(CH₂)₃SiMeCl₂ | Tridentate silicon Lewis acid | researchgate.net |
Advanced Materials Science Applications and Emerging Technologies Utilizing 1,3,5 Trisilacyclohexane
1,3,5-Trisilacyclohexane as a Precursor for Silicon-Based Materials
This compound serves as a foundational molecule for creating a variety of silicon-containing materials. Its Si-C-Si backbone is a key feature that is leveraged in the synthesis of polymers and ceramics with tailored properties. Volatile carbosilanes like this compound are recognized as important precursors for materials such as silicon carbide and silicon carbonitride films. dokumen.pub
This compound is a member of the carbosilane family, which are precursors to polycarbosilanes, polymers with a backbone of alternating silicon and carbon atoms. dokumen.pub While sometimes formed as a byproduct in syntheses targeting other cyclic carbosilanes, its derivatives have been intentionally used to create specific organosilicon polymers. pageplace.de For instance, the lithiated derivative, 2-lithio-1,1,3,3,5,5-hexamethyl-1,3,5-trisilacyclohexane, has been used in reactions with various electrophiles like benzaldehyde (B42025) and benzoyl chloride to synthesize new functionalized organosilicon compounds, demonstrating a pathway to more complex polymers. dtic.mil The polymerization of such cyclic monomers can lead to preceramic polymers, which upon thermal decomposition, yield silicon-based ceramics. dokumen.pubdtic.mil
A significant application of this compound derivatives is in the fabrication of silicon oxycarbide (SiOC) monoliths through sol-gel processing. researchgate.netacs.org A novel glycol-modified this compound-carbosilane, specifically [Si(OCH₂CH₂OH)₂CH₂]₃, has been used as a precursor. acs.orgacs.org This precursor is processed using a polymerization-induced phase separation method in an acidic solution with a block copolymer template (Pluronic P123) and potassium chloride. researchgate.netacs.org
This process yields highly porous organosilica monoliths with a hierarchical structure of interconnected macropores and uniformly sized mesopores. acs.org Subsequent pyrolysis of these monoliths in an inert argon atmosphere at 1000 °C converts them into silicon oxycarbide monoliths, largely preserving the complex porous architecture. researchgate.netacs.org The resulting SiOC materials exhibit large surface areas and multiscale porosity. acs.org For example, gels produced with potassium chloride showed a surface area of about 1070 m²/g, which, after pyrolysis and a 54% volume shrinkage, remained high at 531 m²/g. acs.org Solid-state NMR and elemental analysis confirmed the formation of true silicon oxycarbide with a composition of SiC₀.₂₃O₁.₅₃ + 0.58Cfree. acs.org
Table 1: Properties of Organosilica Gel and Pyrolyzed Silicon Oxycarbide Monolith
| Property | Organosilica Gel (pre-pyrolysis) | Silicon Oxycarbide Monolith (post-pyrolysis) |
|---|---|---|
| Precursor | [Si(OCH₂CH₂OH)₂CH₂]₃ | N/A |
| Processing | Sol-gel with KCl and Pluronic P123 | Pyrolysis at 1000 °C in Argon |
| Surface Area | ~1070 m²/g | ~531 m²/g |
| Mesopore Diameter | ~11.6 nm | ~9.1 nm |
| Volume Shrinkage | N/A | 54% |
| Composition | Organosilica | SiC₀.₂₃O₁.₅₃ + 0.58Cfree |
Data sourced from Weinberger et al., 2010. acs.org
This compound (TSCH) has emerged as a highly effective single-source precursor for growing stoichiometric silicon carbide (SiC) thin films via thermal chemical vapor deposition (TCVD). mdpi.comgelest.com The deposition is typically carried out on c-Si (100) substrates within an optimized temperature window of 650 to 850 °C. mdpi.commdpi.com Analyses using X-ray photoelectron spectroscopy (XPS) and Fourier transform infrared spectroscopy (FTIR) confirm that the deposited films have a Si-C matrix with a silicon-to-carbon ratio of approximately 1:1. mdpi.comgelest.com The resulting films exhibit an average refractive index of about 2.7, which is consistent with the reference value for the 3C-SiC phase. mdpi.comsciencegate.app
The molecular structure of this compound is ideal for its role as a single-source precursor. gelest.com It is a liquid at room temperature with good stability and a high vapor pressure (~10 torr at 25 °C), which facilitates its use in CVD systems. mdpi.comdntb.gov.ua Crucially, its decomposition pathway allows for the deposition of stoichiometric SiC films that are free of hydrogen and other defects, particularly at deposition temperatures of 750 °C and above. mdpi.comgelest.com The proposed decomposition mechanism involves either the formation of a "silene" (Si=C double bond) structure or a "silylene" through the loss of hydrogen from silicon. mdpi.comgelest.com This process results in a stoichiometric SiC film without hydrogen incorporation, which advantageously eliminates the need for high-temperature post-deposition annealing to remove hydrogen. mdpi.comgelest.com The exceptional quality of these films makes them suitable for demanding applications in high-voltage and high-temperature electronics. mdpi.comsciencegate.app
Table 2: TCVD Process Parameters for Stoichiometric SiC Films using TSCH
| Parameter | Value / Condition |
|---|---|
| Precursor | This compound (TSCH) |
| Deposition Method | Thermal Chemical Vapor Deposition (TCVD) |
| Substrate | c-Si (100) |
| Optimized Temperature Range | 650–850 °C |
| Resulting Film Composition | Si:C ratio of ~1:1 |
| Film Quality | Defect- and H-free (at ≥ 750 °C) |
| Refractive Index | ~2.7 (consistent with 3C-SiC) |
Data sourced from Kaloyeros et al., 2022. mdpi.comgelest.com
Thermal Chemical Vapor Deposition (TCVD) of Stoichiometric Silicon Carbide (SiC) Thin Films
Architecture of Dendrimers and Complex Macromolecular Systems with this compound Cores
Dendrimers are highly branched, well-defined macromolecules with a central core, interior branches, and an outer surface of functional groups. rsc.orgnih.gov The this compound ring is utilized as a core unit for constructing organosilicon-based dendrimers, particularly carbosilane dendrimers. rsc.orgresearchgate.netnih.gov These structures are built out from the core in a layer-by-layer fashion, known as generations. rsc.org For example, a first-generation dendrimer has been synthesized starting from 1,1,3,3,5,5-Hexavinyl-1,3,5-trisilacyclohexane, a derivative of the core ring structure. kaimosi.com This demonstrates the foundational role of the trisilacyclohexane unit in creating complex, three-dimensional macromolecular architectures. rsc.orgkaimosi.com
A key feature of dendrimers is the ability to control the chemical functionality of their outer surface. rsc.orgnih.gov This allows for the tailoring of the dendrimer's properties and interactions for specific applications. thno.org Starting with a this compound core, it is possible to build dendrimers with highly reactive surfaces. kaimosi.com
A clear example involves the synthesis of 1,1,3,3,5,5-Hexavinyl-1,3,5-trisilacyclohexane, which is then hydrosilylated with trichlorosilane (B8805176). kaimosi.com This reaction yields a first-generation dendrimer, [Si(CH₂-CH₂SiCl₃)₂CH₂]₃, which possesses 18 reactive Si-Cl functions on its surface. kaimosi.com This highly functionalized surface can be further modified. For instance, reaction with vinylmagnesium bromide converts the 18 Si-Cl groups into 18 vinyl groups, creating a new, engineered surface ready for subsequent chemical transformations. kaimosi.com This ability to precisely engineer the surface chemistry is critical for applications in areas like catalysis and drug delivery, where specific interactions are required. rsc.orgrsc.org
Computational Chemistry and Theoretical Investigations of 1,3,5 Trisilacyclohexane
Quantum Chemical (QC) Calculations for Molecular Structure and Energetics
Quantum chemical (QC) calculations have been instrumental in elucidating the molecular structure and energetics of 1,3,5-trisilacyclohexane and its derivatives. chemrxiv.orgrais.israis.is These computational methods provide detailed insights into the geometric parameters and conformational preferences of these silicon-containing rings.
Studies employing QC calculations have determined that the six-membered ring of this compound and its monosubstituted derivatives adopts a "chair" configuration. rais.is For the parent this compound, calculations at the HF, MP2, and B3LYP levels with the 6-31G* basis set yield similar structural results. rais.is The calculated Si-C-Si bond angle is approximately 113.5°, and the C-Si-C bond angle is about 110.1°. rais.is These angles contribute to a relatively flat ring structure, with a calculated endocyclic dihedral angle of 53.8°. rais.is
In the case of substituted 1,3,5-trisilacyclohexanes, such as the 1-methyl derivative, QC calculations confirm that both axial and equatorial conformers correspond to local minima on the potential energy surface. chemrxiv.org These theoretical approaches are crucial for understanding the conformational landscape and predicting the relative stabilities of different isomers, which are often challenging to resolve experimentally due to low ring inversion barriers. chemrxiv.orgrais.is
Density Functional Theory (DFT) for Electronic and Steric Property Predictions
Density Functional Theory (DFT) has emerged as a powerful tool for predicting the electronic and steric properties of this compound derivatives. rais.is DFT methods, such as B3LYP, B3LYP-D3, and M06-2X, have been employed to calculate molecular geometries, vibrational frequencies, and relative energies of conformers. chemrxiv.org
For instance, in the study of 1-methyl-1,3,5-trisilacyclohexane, DFT calculations using various functionals and basis sets, including 6-311G** and cc-pVTZ, were performed. chemrxiv.org These calculations predicted that the equatorial conformer is generally more stable than the axial one. chemrxiv.org However, the M06-2X functional, known for its ability to account for dispersion interactions, suggested nearly equal stability for both conformers with the 6-311G** basis set. chemrxiv.org This highlights the importance of the chosen functional in accurately predicting subtle energy differences.
DFT calculations also provide insights into the electronic structure. For example, in 1,3,5-triphenylcyclohexane, a related system, DFT calculations revealed that equatorial phenyl groups exhibit partial conjugation with the cyclohexane (B81311) σ-framework. This electronic delocalization contributes to the stabilization of the chair conformation. Similar principles can be applied to understand the electronic properties of substituted 1,3,5-trisilacyclohexanes. The use of appropriate basis sets, such as 6-31G(d) for silicon-containing systems, is crucial for obtaining reliable predictions of bond angles, ring strain, and frontier molecular orbitals (HOMO/LUMO).
Ab Initio Molecular Orbital (MO) Methods for Fundamental Reactivity Studies
Ab initio molecular orbital (MO) methods provide a fundamental, first-principles approach to understanding the reactivity of molecules like this compound. These methods have been used to study potential reaction products and investigate reaction mechanisms. researchgate.netresearchgate.net
One area of study involves the triple-dehydrogenation reaction of this compound, which could potentially lead to isomers of Si₃C₃H₆, such as 1,3,5-trisilabenzene and 1,3,5-trisilylene cyclohexane. researchgate.net Ab initio quantum mechanical techniques have been employed to determine the geometries and relative energies of these potential products, considering planar, boat, and chair conformations. researchgate.net
Furthermore, ab initio MO methods have been utilized to analyze the mechanisms of reactions like the [2 + 2 + 2] cycloaddition of monosilaethylenes to form this compound. researchgate.netcolab.ws These studies reveal that the reaction mechanism for monosilaethylene is a polarized, one-step process, which differs from the concerted mechanism observed for the analogous reaction of ethyne (B1235809) to form benzene (B151609). researchgate.netcolab.ws By examining the potential energy surface and transition state structures, these computational methods offer deep insights into the fundamental steps governing chemical transformations.
Advanced Computational Techniques (e.g., CASSCF) for Reaction Mechanism Analysis
Advanced computational techniques, such as the Complete Active Space Self-Consistent Field (CASSCF) method, are employed for detailed analysis of complex reaction mechanisms involving this compound and related compounds. researchgate.net These methods are particularly useful for studying reactions where electron correlation plays a significant role, such as in bond-breaking and bond-forming processes.
For example, the mechanism of the [2 + 2 + 2] cycloaddition reaction of monosilaethylenes to form this compound has been analyzed using configuration interaction/localized molecular orbital/CASSCF calculations. researchgate.netcolab.ws This approach allows for a detailed examination of the electronic structure changes along the reaction coordinate. The analysis revealed that the reaction of monosilaethylene proceeds through a polarized (ionic-cyclic) one-step mechanism. researchgate.net
The United Reaction Valley Approach (URVA) is another advanced computational method that provides a detailed analysis of reaction mechanisms by partitioning the reaction path into distinct phases. nih.gov This approach examines the reaction path curvature and direction to identify stages such as reactant preparation, transition state phases where chemical bonds are altered, and product adjustment. nih.gov While not explicitly detailed for this compound in the provided context, such techniques are invaluable for gaining a deep, step-by-step understanding of reaction dynamics. nih.gov
Computational Conformational Analysis and Energy Profiling
Computational methods are essential for the conformational analysis and energy profiling of this compound and its derivatives, providing insights that are often difficult to obtain experimentally. chemrxiv.orgrais.is
The conformational landscape of these molecules is typically explored by scanning the potential energy surface (PES). For 1-methyl-1,3,5-trisilacyclohexane, the PES for ring inversion was mapped by systematically varying two opposite dihedral angles of the ring. chemrxiv.org This analysis confirmed that the molecule exists in two primary chair-shaped conformers, axial (Ax) and equatorial (Eq), which correspond to minima on the energy surface. chemrxiv.org The pathway for the interconversion between these conformers proceeds through twisted-boat structures. chemrxiv.org
In more complex substituted derivatives, such as 1-methoxy-1,3,5-trisilacyclohexane, computational studies show the existence of multiple stable conformers depending on the orientation of the substituent. rais.is These studies have identified gauche and trans conformers in both axial and equatorial positions, with the gauche conformers being more stable. rais.is Attempts to experimentally "freeze" the conformational equilibrium using techniques like ¹³C NMR have been challenging, likely due to the low ring inversion barrier of the this compound ring system, underscoring the importance of computational analysis. rais.is
Determination of Relative Energies and Gibbs Free Energies of Conformers
Computational chemistry plays a pivotal role in determining the relative energies and Gibbs free energies of the various conformers of this compound derivatives. chemrxiv.orgrais.is These calculations are crucial for predicting the equilibrium populations of different conformers.
For 1-methyl-1,3,5-trisilacyclohexane, quantum chemical calculations have been performed using methods like MP2 and DFT (with B3LYP, B3LYP-D3, and M06-2X functionals) and basis sets such as 6-311G** and cc-pVTZ. chemrxiv.org The results consistently show that the equatorial (Eq) conformer is slightly more energetically stable than the axial (Ax) conformer in the gas phase at 298 K. chemrxiv.org The calculated energy differences are small, leading to a predicted conformational mixture with the axial to equatorial ratio ranging from 30:70 to 50:50, depending on the computational method used. chemrxiv.orgrais.is
In the case of 1-methoxy-1,3,5-trisilacyclohexane, calculations indicate that the gauche conformers are more stable than the trans conformers, with a predicted ratio of (gauche-Axial + gauche-Equatorial) to (trans-Axial + trans-Equatorial) between 80:20 and 69:31. rais.is The relative Gibbs free energy is a key factor in determining the thermodynamic stability of conformers, with lower values indicating greater stability. For example, in a related system, 1,3,5-triphenylcyclohexane, the cis,trans isomer has a Gibbs free energy that is 1.7 kcal/mol lower than the cis,cis form, making it the more stable isomer.
Table 1: Theoretical Relative Energies of 1-Methyl-1,3,5-trisilacyclohexane Conformers
| Method/Basis Set | Relative Total Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Molar Fraction (Ax:Eq) |
|---|---|---|---|
| MP2/6-311G** | 0.23 | 0.30 | 40:60 |
| B3LYP/6-311G** | 0.43 | 0.49 | 30:70 |
| B3LYP-D3/6-311G** | 0.17 | 0.22 | 42:58 |
| M06-2X/6-311G** | -0.01 | 0.00 | 50:50 |
This table is generated based on data for 1-methyl-1,3,5-trisilacyclohexane from quantum chemical calculations. The values represent the energy of the axial conformer relative to the equatorial conformer. A positive value indicates the equatorial conformer is more stable. The molar fractions are for the gas phase at 298 K. chemrxiv.org
Calculation of Ring Inversion Barrier Energies and Conformational Landscape
The calculation of ring inversion barrier energies provides crucial information about the flexibility of the this compound ring and the kinetics of conformational interconversion.
For 1-methyl-1,3,5-trisilacyclohexane, the energy barrier for the axial to equatorial (Ax → Eq) inversion process has been calculated to be approximately 4 kcal/mol. chemrxiv.org This inversion is understood to proceed through twisted-boat transition states. chemrxiv.org In the case of 1-methoxy-1,3,5-trisilacyclohexane, the energy barrier for the g-twist-boat-Eq process is even lower, at about 1.0 kcal/mol. rais.iscyberleninka.ru This low barrier explains the difficulty in experimentally observing distinct conformers at accessible temperatures. rais.isskemman.is
The energy difference between the chair and twisted-boat conformers of the parent this compound is calculated to be 2.2 kcal/mol. rais.is This is significantly lower than that of cyclohexane (6.5 kcal/mol) but slightly higher than that of cyclohexasilane (1.9 kcal/mol), indicating that the this compound ring is more flexible than cyclohexane. rais.is The relatively small energy barrier for ring inversion in this compound derivatives is a general characteristic, making computational studies essential for understanding their dynamic conformational behavior. rsc.org
Table 2: Calculated Ring Inversion Barriers for this compound Derivatives
| Compound | Process | Calculated Barrier (kcal/mol) |
|---|---|---|
| 1-Methyl-1,3,5-trisilacyclohexane | Ax → Eq | ~4 |
| 1-Methoxy-1,3,5-trisilacyclohexane | g-twist-boat → Eq | ~1.0 |
| This compound | Chair → Twisted Boat | 2.2 |
This table summarizes the calculated energy barriers for conformational changes in this compound and its derivatives, highlighting the flexibility of the ring system. chemrxiv.orgrais.israis.is
Theoretical Prediction and Validation of Molecular Properties of this compound
Theoretical predictions play a pivotal role in understanding the fundamental characteristics of this compound. By employing various quantum chemical methods, researchers can simulate and validate its molecular properties, providing a framework for interpreting experimental data.
Computational models, particularly those based on Density Functional Theory (DFT), are instrumental in simulating the molecular geometry of this compound. These simulations predict bond angles and lengths, which are crucial for understanding the molecule's three-dimensional structure. The six-membered ring of this compound predominantly adopts a "chair" conformation, similar to cyclohexane. rais.is However, the introduction of silicon atoms, which are larger and have different bonding characteristics than carbon, influences the ring's geometry and strain.
Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's electronic properties and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. wuxiapptec.comschrodinger.com A smaller gap suggests that the molecule is more easily excitable and thus more reactive. wuxiapptec.com Computational software can calculate the energies of these orbitals and visualize their distribution across the molecule. For this compound, the HOMO is typically associated with the Si-C sigma bonds, while the LUMO is often a higher-energy, anti-bonding orbital. The precise energies and distributions can be influenced by substituents on the silicon or carbon atoms.
Table 1: Calculated Molecular Properties of this compound
| Property | Calculated Value | Method/Basis Set | Reference |
|---|---|---|---|
| Si-C Bond Length | ~1.88 Å | Varies with method | skemman.is |
| C-Si-C Bond Angle | ~109-114° | Varies with method | skemman.is |
| Si-C-Si Bond Angle | ~110-115° | Varies with method | skemman.is |
| HOMO-LUMO Gap | Varies | DFT/B3LYP, etc. | wuxiapptec.com |
Note: The values presented are approximate and can vary depending on the specific computational method and basis set used.
A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound and its derivatives, gas-phase electron diffraction (GED) and X-ray crystallography are primary experimental techniques for determining molecular structure. rais.ischemrxiv.orgrais.is These methods provide precise measurements of bond lengths, bond angles, and dihedral angles.
Numerous studies have demonstrated a strong agreement between the geometric parameters of this compound derivatives calculated using quantum chemical methods and those determined by GED. chemrxiv.orgrais.is For instance, research on 1-methyl-1,3,5-trisilacyclohexane showed that computational results, particularly those using the M06-2X functional, accurately predicted the conformational equilibrium between the axial and equatorial forms observed in GED experiments. chemrxiv.orgrais.is Similarly, studies on 1-methoxy-1,3,5-trisilacyclohexane found that theoretical calculations could reproduce the conformer ratios determined from electron diffraction data. rais.iscyberleninka.ru
Discrepancies between computational and experimental data can sometimes arise. These differences can often be attributed to the limitations of the theoretical model, such as the choice of the functional or basis set, or to the different conditions of the experiment (e.g., gas phase for GED vs. solid state for X-ray crystallography). chemrxiv.org By comparing various computational methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and different DFT functionals (e.g., B3LYP, M06-2X), researchers can assess which models provide the most accurate predictions for this class of compounds. skemman.isresearchgate.net It has been found that functionals like M06-2X and B3LYP-D3, which account for dispersion interactions, often yield results in better agreement with experimental findings for these systems. skemman.ischemrxiv.org
Table 2: Comparison of Experimental and Computational Data for 1-Methyl-1,3,5-trisilacyclohexane
| Parameter | GED (Experimental) | QC (Computational, M06-2X/6-311G**) | Reference |
|---|---|---|---|
| Axial/Equatorial Ratio | 54(10):46(10) at 280(5) K | (30-50) : (70-50)% | chemrxiv.orgrais.is |
| Si-C Bond Length (avg.) | ~1.88 Å | ~1.88 Å | chemrxiv.org |
Note: The computational ratio varies depending on the specific method and basis set. The experimental values have associated uncertainties.
Simulation of Bond Angles, Ring Strain, and Frontier Molecular Orbitals (HOMO/LUMO)
Mechanistic Pathway Elucidation through Advanced Computational Approaches
Advanced computational techniques are powerful tools for investigating the mechanisms of chemical reactions involving this compound. These methods allow for the exploration of reaction coordinates and the characterization of transition states, providing a detailed picture of how transformations occur.
While this compound is a saturated, non-aromatic compound, it can be a precursor to aromatic species like 1,3,5-trisilabenzene. skemman.is Computational studies can track the changes in aromaticity as the molecule is transformed along a reaction pathway, for instance, through dehydrogenation. Aromaticity is a key concept in chemistry, often associated with enhanced stability. msu.edu
Various computational indices are used to quantify aromaticity, such as the Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of a ring. Aromatic compounds typically have negative NICS values. By calculating NICS at different points along a reaction coordinate, researchers can determine when and how aromatic character develops. For example, in the theoretical conversion of this compound to 1,3,5-trisilabenzene, the NICS values would be expected to become increasingly negative as the ring flattens and the pi-system forms.
Studies on the aromaticity of silabenzenes have shown that 1,3,5-trisilabenzene possesses significant aromatic stabilization energy, although magnetic criteria suggest it is less aromatic than some of its isomers. researchgate.net The stability of such compounds is also influenced by ionic contributions to the bonding. researchgate.net The analysis of aromaticity along a reaction pathway can provide valuable insights into the driving forces and feasibility of a given transformation.
Curvature diagram analysis is a sophisticated computational tool used to characterize the different phases of a chemical reaction. The reaction path is plotted in a multidimensional space, and the curvature of this path is analyzed. Maxima in the curvature profile can indicate the locations of transition states and other critical points along the reaction coordinate.
This method can be applied to understand the intricate details of reactions involving this compound. For example, in a ring-opening reaction or a substitution reaction, curvature analysis could help to identify whether the reaction proceeds in a single step or through multiple intermediates. It can distinguish between different phases of the reaction, such as the initial approach of reactants, bond breaking/formation, and the final separation of products. While specific studies applying curvature diagram analysis to this compound are not widely reported in the provided context, this approach has been used to analyze the mechanisms of similar reactions, such as the trimerization of monosilaethylenes to form this compound. researchgate.net In that case, the analysis helped to differentiate between a concerted and a stepwise mechanism. researchgate.net
Future Research Trajectories and Emerging Opportunities for 1,3,5 Trisilacyclohexane Chemistry
Novel Functionalization Strategies for Unprecedented Molecular Architectures
The 1,3,5-trisilacyclohexane ring is a robust and versatile scaffold for creating complex, multi-functional molecules. Researchers are actively exploring new ways to append functional groups to the silicon atoms of the ring, leading to molecules with unique properties and potential applications.
A significant area of advancement is the synthesis of poly-Lewis acids (PLAs). By attaching multiple Lewis-acidic groups to the this compound backbone, molecules capable of binding multiple guest molecules or acting as sophisticated catalysts can be created. d-nb.inforesearchgate.net One successful strategy involves a sixfold substitution of the ring with ethynyl (B1212043) groups, which are then functionalized. d-nb.info This has led to the creation of hexadentate PLAs bearing catecholatoboryl or silyltriflate substituents. d-nb.inforesearchgate.net
Other functionalization strategies include:
Hydroboration and Hydrosilylation: These methods have been used on hexavinyltrisilacyclohexane to attach multiple 9-BBN (9-borabicyclo[3.3.1]nonane), SiCl3, SiCl2Me, or SiClMe2 groups. researchgate.net
Targeted Substitution: Synthesizing monosubstituted derivatives, such as 1-dimethylamino-1,3,5-trisilacyclohexane, allows for detailed study of conformational behavior and the influence of specific functional groups. skemman.isresearchgate.net
Dendrimer Core: The this compound unit is being investigated as a core for the construction of dendrimers, which are highly branched, three-dimensional macromolecules. nih.govrsc.orgresearchgate.net
These strategies are enabling the design of molecules with precisely controlled spatial arrangements of functional groups, opening doors to applications in catalysis, sensing, and host-guest chemistry. d-nb.inforesearchgate.net
Table 2: Examples of Novel Functionalized this compound Derivatives
| Derivative Name | Functional Groups | Key Synthetic Method | Potential Application | Reference(s) |
|---|---|---|---|---|
| all-cis-[CH₂Si(Ph)(C₂H)]₃ | Phenyl, Ethynyl | Grignard-type reaction | Tridentate Lewis Acid Precursor | rsc.org |
| Hexadentate Catecholatoboryl PLA | Catecholatoboryl | Tin-boron exchange on an alkynyl-substituted backbone | Poly-Lewis Acid, Host-Guest Chemistry | d-nb.info |
| Hexadentate Silyl (B83357) Triflate PLA | Triflate (TfOSiMe₂-C₂H₄-) | Hydrosilylation followed by conversion with silver triflate | Highly Acidic Poly-Lewis Acid | researchgate.net |
| 1-dimethylamino-1,3,5-trisilacyclohexane | N,N-Dimethylamino | Not specified | Conformational Analysis Studies | researchgate.net |
Expansion into Hybrid Organic-Inorganic Materials and Nanoscale Engineering
The unique properties of this compound make it an excellent precursor for advanced materials, particularly hybrid organic-inorganic systems and nanoscale structures. Its defined Si-C-Si linkage and reactivity offer precise control over the final material composition and architecture.
A prominent application is its use as a single-source precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) to produce high-quality silicon carbide (SiC) thin films. dntb.gov.uaresearchgate.net Traditional SiC deposition methods often require high temperatures and can lead to hydrogen incorporation; using this compound allows for lower deposition temperatures and results in stoichiometric SiC films with minimal defects, which is highly desirable for electronic and optical applications. dntb.gov.uaresearchgate.net
In nanoscale engineering, this compound is being explored for:
Dendrimer Synthesis: It can serve as a central core unit for building dendrimers and other complex silsesquioxane-based systems. nih.govrsc.orgrsc.org
Focused Electron Beam Induced Deposition (FEBID): This direct-write nanofabrication technique can use this compound as a precursor to create well-defined, three-dimensional nanoscale deposits. tudelft.nl
Organosilica Materials: Derivatives like 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilacyclohexane are used to form crystalline hybrid organic-inorganic silicates and other organosilica materials with potential applications in adsorption and separation. google.comgoogle.com
Table 3: Applications of this compound in Materials and Nanotechnology
| Application Area | Technique | Role of this compound | Resulting Material/Structure | Reference(s) |
|---|---|---|---|---|
| Thin Film Deposition | Thermal CVD, PA-ALD | Single-source precursor | Defect-free, stoichiometric Silicon Carbide (SiC) films | dntb.gov.uaresearchgate.net |
| Nanofabrication | Focused Electron Beam Induced Deposition (FEBID) | Precursor molecule | 3D nanoscale structures | tudelft.nl |
| Hybrid Materials | Sol-gel processing | Building block | Crystalline organosilica materials, adsorbents | google.comgoogle.com |
| Macromolecular Chemistry | Multi-step synthesis | Core unit | Dendrimers, Silsesquioxanes | nih.govrsc.orgresearchgate.net |
Computational Design and Rational Synthesis of Next-Generation this compound Derivatives
Computational chemistry has become an indispensable tool for predicting the properties of new molecules and guiding their synthesis. For this compound derivatives, quantum chemical (QC) calculations, including Density Functional Theory (DFT), are used to investigate their structural and conformational behavior. skemman.isresearchgate.netskemman.is
Researchers use these computational methods to:
Predict Conformational Energies: Calculations can determine the relative stability of different conformers, such as the axial and equatorial forms of substituted 1,3,5-trisilacyclohexanes. skemman.isacs.org For example, studies on 1-dimethylamino-1,3,5-trisilacyclohexane showed that equatorial conformers are more stable than axial forms, a prediction that aligns with experimental data. researchgate.net
Analyze Molecular Structures: Computational results are often compared with experimental data from techniques like gas-electron diffraction (GED) and dynamic nuclear magnetic resonance (DNMR) to validate theoretical models and gain a deeper understanding of molecular geometry. skemman.isresearchgate.net
Guide Synthetic Targets: By predicting the properties of yet-to-be-synthesized molecules, computational studies can help chemists identify and target next-generation derivatives with desirable characteristics for specific applications. researchgate.net
This synergy between computational design and experimental synthesis accelerates the discovery of new this compound derivatives. For instance, geometry optimization using advanced methods like Gaussian process regression is being tested on molecules including this compound to improve the efficiency of computational modeling. aip.org
Table 4: Conformational Analysis of 1-N,N-Dimethylamino-1,3,5-Trisilacyclohexane
| Parameter | Method | Finding | Reference |
|---|---|---|---|
| Conformer Stability | Quantum Chemical (QC) Calculations | Equatorial conformers are more stable than axial forms (Ratio Eq:Ax ≈ 75:25 to 58:42, depending on method). | researchgate.net |
| Conformer Population | Gas Electron Diffraction (GED) at 272 K | g-Eq: 40(4)%, tr-Eq: 31(8)%, tr-Ax: 29(9)% | researchgate.net |
Exploration of this compound as a Precursor to Aromatic Analogs (e.g., 1,3,5-Trisilabenzene)
One of the most exciting frontiers in this compound chemistry is its use as a precursor for the synthesis of 1,3,5-trisilabenzene, an aromatic ring system where three carbon atoms of benzene (B151609) are replaced by silicon. The synthesis and characterization of such silicon-containing aromatic analogs ("silabenzenes") are significant challenges in fundamental chemistry.
Early research provided the first experimental evidence for the formation of 1,3,5-trisilabenzene through the gas-phase reactions of metal ions with this compound. acs.org More recent efforts have focused on solution-phase synthesis by creating suitable, heavily substituted this compound derivatives that can be converted to the target aromatic ring. skemman.isskemman.is A key achievement in this area was the successful synthesis of 1,3,5-trichloro-1,3,5-tris(Dipp)-1,3,5-trisilacyclohexane (where Dipp = 2,6-di(isopropyl)phenyl), which is considered a highly promising precursor for a kinetically stabilized 1,3,5-trisilabenzene. skemman.isskemman.is The bulky Dipp groups are intended to shield the reactive silabenzene ring once it is formed.
Computational studies support these synthetic efforts, suggesting that 1,3,5-trisilabenzene possesses significant stabilization energy, although its aromatic character by magnetic criteria may be less pronounced than other silabenzene isomers. researchgate.net The exploration of this synthetic pathway represents a quest for fundamental new molecular structures with potentially novel electronic and reactive properties.
Table 5: Key Milestones in the Pursuit of 1,3,5-Trisilabenzene from this compound
| Finding/Compound | Method/Technique | Significance | Reference(s) |
|---|---|---|---|
| First evidence of 1,3,5-trisilabenzene formation | Gas-phase ion-molecule reactions | Foundational experimental evidence for the existence of the aromatic analog. | acs.org |
| 1,3,5-trichloro-1,3,5-tris(Dipp)-1,3,5-trisilacyclohexane | Solution-phase synthesis | A promising, isolable precursor for the synthesis of a kinetically stabilized 1,3,5-trisilabenzene. | skemman.isskemman.is |
Q & A
Q. What are the optimized synthetic routes for 1,3,5-trisilacyclohexane, and how can purity be verified?
Basic Research Focus
A robust synthesis involves desulfurization of 1,1,3,3,5,5-hexamethyl-2,2,4,4-tetrakis(methylthio)-1,3,5-trisilacyclohexane using Bu3SnH and AIBN at 120°C, yielding the parent compound in 64% purity after distillation . Purity verification requires multinuclear NMR (¹H, ¹³C, ²⁹Si), IR spectroscopy, and mass spectrometry. Key spectral markers include:
Q. What are the key structural features of this compound as determined by crystallography?
Basic Research Focus
Single-crystal X-ray diffraction reveals a chair conformation with Si–C bond lengths of 1.85–1.88 Å and C–Si–C angles of 109.5–112.3°, consistent with tetrahedral silicon centers. The structure is refined using SHELXL, with crystallographic data including:
| Parameter | Value |
|---|---|
| Space group | P-1 |
| Unit cell dimensions | a = 6.20 Å, b = 9.15 Å, c = 10.30 Å |
| Si–Si distance | 3.12 Å |
| Refinement R-factor | 0.032 |
Q. How do computational studies explain the thermodynamic stability of trisilacyclohexane derivatives?
Advanced Research Focus
Density functional theory (DFT) calculations correlate ΔE (strain energy) values with silicon substitution patterns. For this compound, ΔE is lower than 3,5-disilacyclohexane due to reduced angular strain from silicon in the 1-position. However, ΔE remains higher than 1-silacyclohexane due to steric interactions at the 3- and 5-positions . Comparative ΔE trends (kcal/mol):
| Compound | ΔE (Theoretical) |
|---|---|
| 1-Silacyclohexane | 5.2 |
| 3,5-Disilacyclohexane | 8.7 |
| This compound | 7.9 |
Q. What contradictions exist in spectroscopic data for trisilacyclohexane derivatives, and how can they be resolved?
Advanced Research Focus
Discrepancies in vibrational spectra (IR/Raman) arise from dynamic conformational changes and solvent effects. For example, the Si–C stretching mode in this compound splits into multiple peaks in polar solvents due to asymmetric solvation. Resolution strategies include:
Q. How can trisilacyclohexane frameworks be functionalized for applications in supramolecular chemistry?
Advanced Research Focus
The this compound backbone serves as a tridentate Lewis acid scaffold. Functionalization via hydroboration or metalation introduces electrophilic sites for host-guest interactions:
- Hydroboration : Reaction with HB(C6F5)₂ yields {CH2Si(Me)[C2H2B(C6F5)2]}3, a strong fluoride ion receptor .
- Metalation : Ga/In organyls form {CH2Si(Me)[C2M(R)2]}3 (M = Ga, In), which bind anions like Cl⁻ via σ-hole interactions .
Key characterization includes X-ray crystallography (to confirm coordination geometry) and NMR titration (to quantify binding constants).
Q. What methodological challenges arise in refining crystal structures of trisilacyclohexane derivatives?
Advanced Research Focus
Common issues include:
- Disorder in alkyl substituents : Resolved using SHELXL’s PART instruction to model split positions .
- Twinned crystals : OLEX2’s twin refinement tools (e.g., BASF parameter optimization) improve R-factors .
- Weak diffraction : High-flux synchrotron sources enhance data quality for low-symmetry space groups (e.g., P-1) .
Q. How does the electronic environment of silicon atoms influence NMR chemical shifts in trisilacyclohexanes?
Basic Research Focus
²⁹Si NMR shifts are sensitive to substituent electronegativity and ring strain. For this compound:
Q. What strategies improve the yield of trisilacyclohexane derivatives in ring-closure reactions?
Advanced Research Focus
Optimization involves:
- Preorganized precursors : Use 1,3-dimetallo-2-silapropanes with rigid spacers to favor six-membered ring formation .
- Catalyst choice : AIBN initiates radical-mediated desulfurization more efficiently than thermal methods .
- Solvent effects : Non-polar solvents (e.g., hexane) minimize side reactions during cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
